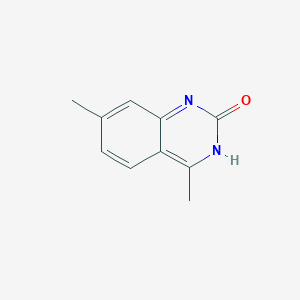![molecular formula C22H20N2O6 B1426728 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid CAS No. 849217-77-2](/img/structure/B1426728.png)
1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid
Overview
Description
“1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C22H20N2O6 . It is synthesized using synthetic or extractive chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves reacting l-((4-fluorophenyl)carbamoyl)cyclopropane carboxylic acid compound with thionyl chloride in tetrahydrofuran to provide l-(4-fluorophenyl carbamoyl)cyclopropanecarbonylchloride compound. This compound is then reacted in-situ with 4-(6,7-dimethoxyquinolin-4-yloxy) aniline compound in the presence of potassium carbonate in a mixture of water and tetrahydrofuran to provide the desired compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoline ring, which is a heterocyclic aromatic organic compound, and a cyclopropane carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions involve the use of thionyl chloride, tetrahydrofuran, and potassium carbonate .Scientific Research Applications
Chemical Synthesis and Metabolites : A study demonstrated the efficient synthesis of metabolites related to compounds structurally similar to 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid. These syntheses contribute to the understanding of the chemical properties and potential applications of such compounds (Mizuno et al., 2006).
Molecular Recognition and Spectroscopy : Optically pure compounds related to the chemical structure of interest have been used as chiral solvating agents for molecular recognition, as detected by NMR or fluorescence spectroscopy. This application is significant in the analysis of isomers and for practical applications in quantitative determination (Khanvilkar & Bedekar, 2018).
Antioxidant Properties : Some derivatives of quinoline, which share structural similarities with the compound , have been synthesized and evaluated for their antioxidant activities. Certain derivatives displayed higher antioxidant activities, suggesting potential applications in fields where oxidative stress is a concern (Hassan et al., 2017).
Drug Design and Pharmacology : The compound and its derivatives can be significant in drug design. For instance, a study on the molecular docking of similar compounds in the main protease of SARS-CoV-2 suggests potential applications in designing antiviral agents (Patel et al., 2022).
Coordination Chemistry : Studies on lanthanide coordination compounds involving similar quinoline derivatives provide insights into the structural and chemical properties, potentially useful in materials science and coordination chemistry (Zheng et al., 2008).
Mechanism of Action
Target of Action
Cabozantinib metabolite M7 primarily targets specific receptor tyrosine kinases . These include VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These targets play a crucial role in tumor angiogenesis and metastasis .
Mode of Action
Cabozantinib metabolite M7 acts by inhibiting these receptor tyrosine kinases . The inhibition of these kinases suppresses metastasis, angiogenesis, and oncogenesis .
Biochemical Pathways
The biochemical pathways affected by Cabozantinib metabolite M7 are primarily those involving the targeted receptor tyrosine kinases . The inhibition of these kinases disrupts the signaling pathways that promote tumor angiogenesis and metastasis .
Pharmacokinetics
Cabozantinib displays a long terminal plasma half-life of approximately 120 hours . It accumulates approximately fivefold by day 15 following daily dosing based on the area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute more than 65% of total cabozantinib-related AUC following a single 140-mg free base equivalent dose .
Result of Action
The molecular and cellular effects of Cabozantinib metabolite M7’s action primarily involve the inhibition of tumor angiogenesis and metastasis . This results in the suppression of tumor growth and spread .
Action Environment
The action, efficacy, and stability of Cabozantinib metabolite M7 can be influenced by various environmental factors. For instance, Cabozantinib AUC was increased by 63–81% or 7–30% in subjects with mild/moderate hepatic or renal impairment, respectively . It was also increased by 34–38% with concomitant cytochrome P450 3A4 inhibitor ketoconazole, and by 57% following a high-fat meal . Conversely, Cabozantinib AUC was decreased by 76–77% with concomitant cytochrome P450 3A4 inducer rifampin .
Future Directions
The future directions for research on this compound could involve further exploration of its potential as a c-Met inhibitor, given the role of the c-Met/HGF pathway in various types of human cancers . Further studies could also investigate its physical and chemical properties, safety and hazards, and potential applications in other areas.
properties
IUPAC Name |
1-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-28-18-11-15-16(12-19(18)29-2)23-10-7-17(15)30-14-5-3-13(4-6-14)24-20(25)22(8-9-22)21(26)27/h3-7,10-12H,8-9H2,1-2H3,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGYPQKHBCZWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849217-77-2 | |
| Record name | 1-(((4-((6,7-Dimethoxy-4-quinolinyl)oxy)phenyl)amino)carbonyl)cyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(((4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWG9YXZ229 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relative plasma exposure of EXEL-5366 compared to cabozantinib and other major metabolites?
A1: Following a single oral dose of cabozantinib l-malate in healthy male volunteers, EXEL-5366 demonstrated a relative plasma radioactivity exposure of 6% []. This means that the area under the curve (AUC) for EXEL-5366 from time zero to the last quantifiable concentration (AUC0-t) represented 6% of the total AUC0-t for cabozantinib and its major metabolites combined. When measured through LC-MS/MS analysis, the relative plasma exposure for EXEL-5366 was found to be 3.1% [].
Q2: Does EXEL-5366 exhibit inhibitory activity against MET, RET, and VEGFR2/KDR kinases?
A2: Yes, but significantly less than its parent compound, cabozantinib. In vitro studies show that EXEL-5366, alongside other major cabozantinib metabolites, possesses inhibitory potencies ≤1/10th that of cabozantinib against MET, RET, and VEGFR2/KDR kinases []. This suggests that while EXEL-5366 retains some inhibitory activity, it is likely not a major contributor to the overall pharmacological effect of cabozantinib.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



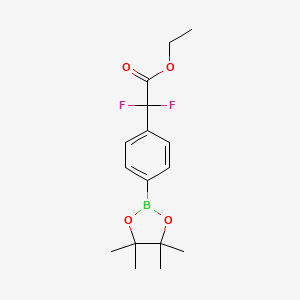
![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)
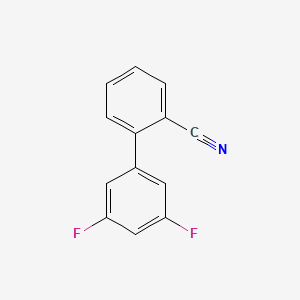
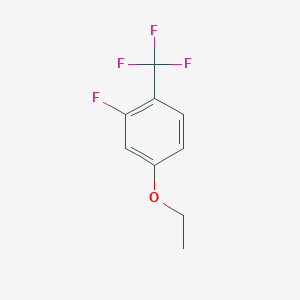
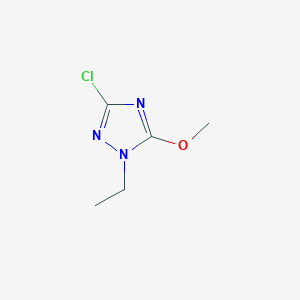
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)
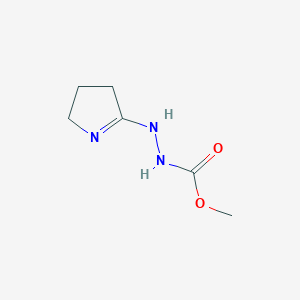
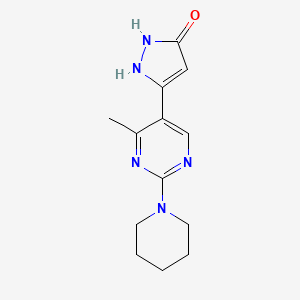
![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)
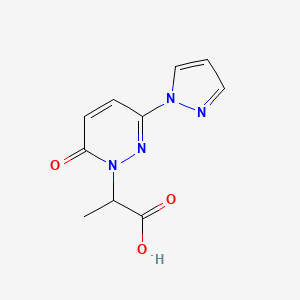

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)
